molecular formula C8H9Cl2NO2S B13302562 3,5-dichloro-N-ethylbenzene-1-sulfonamide

3,5-dichloro-N-ethylbenzene-1-sulfonamide

Katalognummer: B13302562
Molekulargewicht: 254.13 g/mol
InChI-Schlüssel: DVCGWSKRLKXXME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-N-ethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H9Cl2NO2S. It is a derivative of benzene sulfonamide, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring, and an ethyl group is attached to the nitrogen atom of the sulfonamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-ethylbenzene-1-sulfonamide typically involves the chlorination of N-ethylbenzene-1-sulfonamide. The process can be carried out using reagents such as poly(N,N’-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) and N,N,N’,N’-tetrachlorobenzene-1,3-disulfonamide (TCBDA). These reagents facilitate the chlorination under mild conditions, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted benzene sulfonamides, chlorinated derivatives, and hydrolyzed products.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-N-ethylbenzene-1-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-dichloro-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dichlorobenzenesulfonamide
  • N,N’-Dichloro-N-ethylbenzene-1,3-disulfonamide
  • N,N,N’,N’-Tetrachlorobenzene-1,3-disulfonamide

Uniqueness

3,5-Dichloro-N-ethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C8H9Cl2NO2S

Molekulargewicht

254.13 g/mol

IUPAC-Name

3,5-dichloro-N-ethylbenzenesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3

InChI-Schlüssel

DVCGWSKRLKXXME-UHFFFAOYSA-N

Kanonische SMILES

CCNS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.